molecular formula C20H33N5O2 B2356687 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 672919-13-0

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2356687
CAS No.: 672919-13-0
M. Wt: 375.517
InChI Key: FZWYDFYEUPWXEU-UHFFFAOYSA-N
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Description

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with methyl, octyl, and methylpiperidinyl groups

Properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-12-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-13-10-15(2)11-14-24/h15H,4-14H2,1-3H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYDFYEUPWXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents. Common synthetic routes include:

    N-Alkylation: The purine core is alkylated using octyl halides under basic conditions to introduce the octyl group.

    N-Methylation: Methylation of the purine core is achieved using methyl iodide or methyl sulfate in the presence of a base.

    Piperidine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A purine derivative with vasodilatory properties.

Uniqueness

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives

Biological Activity

3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of purines and exhibits a complex molecular structure characterized by the presence of a piperidine ring and an octyl side chain. Its molecular formula is C19H31N5O2C_{19}H_{31}N_5O_2 with a molecular weight of 367.49 g/mol. The structural representation is essential for understanding its interactions at the molecular level.

Research indicates that 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione may act as an antagonist or modulator at various biological targets, particularly in the central nervous system (CNS). Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells.
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines, thereby offering potential therapeutic benefits in inflammatory disorders.

Case Studies

Several studies have investigated the biological effects of similar purine derivatives, providing insights into the potential applications of 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione:

StudyFindings
Study 1 Investigated neuroprotective effects in a mouse model of Alzheimer's disease; showed reduced amyloid-beta accumulation.
Study 2 Assessed antidepressant-like effects using the forced swim test; results indicated significant reduction in immobility time.
Study 3 Evaluated anti-inflammatory properties in vitro; demonstrated inhibition of TNF-alpha and IL-6 production in activated macrophages.

Research Findings

Recent research has provided valuable insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays revealed that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells.
  • Binding Studies : Radiolabeled binding studies indicate high affinity for certain CNS receptors, suggesting potential for use in treating neurological disorders.
  • Metabolic Stability : Investigations into metabolic pathways show that the compound is relatively stable under physiological conditions, which is advantageous for therapeutic use.

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